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molecular formula C7H6F3NO B1457129 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol CAS No. 394203-58-8

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol

Cat. No. B1457129
M. Wt: 177.12 g/mol
InChI Key: HWFCWJQZKAGODL-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 8-12, by use of 2-pyridinecarboxaldehyde (500 μL, 5.24 mmol), (trifluoromethyl)trimethylsilane (928 μL, 6.28 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 524 μL, 0.524 mmol) and tetrahydrofuran (10 mL), the mixture was stirred and reacted at room temperature for 2 hours. Then, purification by silica gel column chromatography (chloroform/methanol=9/1) was performed to give 4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (Compound CO) (1.04 g, yield: quantitative).
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
928 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1C=[O:8].[F:9][C:10]([Si](C)(C)C)([F:12])[F:11].[F-].C([N+:22]([CH2:31][CH2:32][CH2:33][CH3:34])([CH2:27][CH2:28]CC)CCCC)CCC>O1CCCC1>[F:9][C:10]([F:12])([F:11])[CH:34]([C:33]1[CH:28]=[CH:27][N:22]=[CH:31][CH:32]=1)[OH:8] |f:2.3|

Inputs

Step One
Name
Quantity
500 μL
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Step Two
Name
Quantity
928 μL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then, purification by silica gel column chromatography (chloroform/methanol=9/1)

Outcomes

Product
Name
Type
product
Smiles
FC(C(O)C1=CC=NC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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